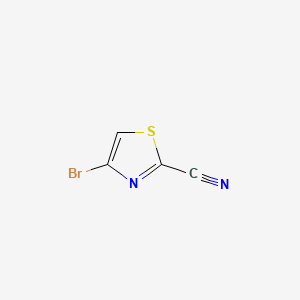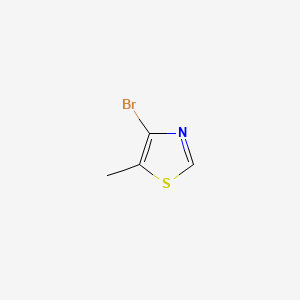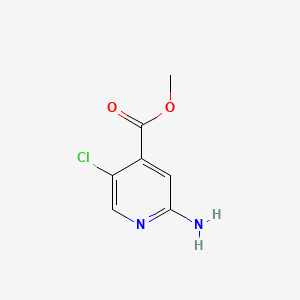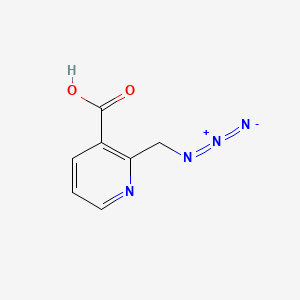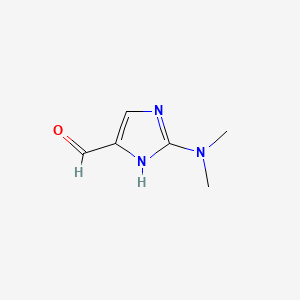![molecular formula C11H10FN3 B580563 6-Fluoro-N-methyl-[2,4'-bipyridin]-2'-amine CAS No. 1245649-68-6](/img/structure/B580563.png)
6-Fluoro-N-methyl-[2,4'-bipyridin]-2'-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-N-methyl-[2,4’-bipyridin]-2’-amine is a synthetic organic compound belonging to the bipyridine family. Bipyridines are heterocyclic compounds that consist of two pyridine rings connected by a single bond. The presence of a fluorine atom and a methyl group in the structure of 6-Fluoro-N-methyl-[2,4’-bipyridin]-2’-amine imparts unique chemical properties, making it a valuable compound in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-N-methyl-[2,4’-bipyridin]-2’-amine typically involves the following steps:
Industrial Production Methods
Industrial production of 6-Fluoro-N-methyl-[2,4’-bipyridin]-2’-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-N-methyl-[2,4’-bipyridin]-2’-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxides of 6-Fluoro-N-methyl-[2,4’-bipyridin]-2’-amine.
Reduction: Reduced bipyridine derivatives.
Substitution: Substituted bipyridine derivatives with amine or thiol groups.
Applications De Recherche Scientifique
6-Fluoro-N-methyl-[2,4’-bipyridin]-2’-amine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and sensing applications.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 6-Fluoro-N-methyl-[2,4’-bipyridin]-2’-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to metal ions, forming coordination complexes that can modulate the activity of metalloenzymes and other metal-dependent biological processes.
Pathways Involved: It can influence redox reactions and electron transfer processes, impacting cellular signaling pathways and metabolic functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar structural features but lacking the fluorine and methyl groups.
4,4’-Bipyridine: Another bipyridine derivative used in the synthesis of coordination polymers and metal-organic frameworks (MOFs).
6-Fluoro-2,2’-bipyridine: Similar to 6-Fluoro-N-methyl-[2,4’-bipyridin]-2’-amine but without the N-methyl group.
Uniqueness
6-Fluoro-N-methyl-[2,4’-bipyridin]-2’-amine stands out due to the presence of both fluorine and methyl groups, which enhance its chemical reactivity and biological activity. These modifications provide unique electronic and steric properties, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
4-(6-fluoropyridin-2-yl)-N-methylpyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3/c1-13-11-7-8(5-6-14-11)9-3-2-4-10(12)15-9/h2-7H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDFLLCASRIRSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=C1)C2=NC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745157 |
Source


|
| Record name | 6-Fluoro-N-methyl[2,4'-bipyridin]-2'-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245649-68-6 |
Source


|
| Record name | 6-Fluoro-N-methyl[2,4'-bipyridin]-2'-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



